molecular formula C20H24N2O2S B2716977 N,6-dimethyl-2-(3-phenylpropanamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide CAS No. 892981-89-4

N,6-dimethyl-2-(3-phenylpropanamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B2716977
CAS No.: 892981-89-4
M. Wt: 356.48
InChI Key: SHFVHXMASCMOKB-UHFFFAOYSA-N
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Description

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .


Synthesis Analysis

The condensation reaction, including Gewald , Paal–Knorr , Fiesselmann , and Hinsberg synthesis , are typical and significant synthetic methods to thiophene derivatives .


Molecular Structure Analysis

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They have a prominent role in the advancement of organic semiconductors , organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .


Chemical Reactions Analysis

Recently, Wang’s group showed that the nature of the sulfur reagent makes an essential impact on reaction selectivity . 1,3-enynes and S3˙‾ (is provided in situ from Na2S or K2S) went through cyclization reaction and produced 2,3,5-trisubstituted thiophenes .


Physical and Chemical Properties Analysis

Thiophene derivatives are known for their variety of properties and applications . They are utilized in industrial chemistry and material science .

Scientific Research Applications

Antimicrobial and Antifungal Activities

N,6-dimethyl-2-(3-phenylpropanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide derivatives have been synthesized and tested for their antimicrobial and antifungal properties. One study synthesized a series of biologically active derivatives, which exhibited significant activities against bacterial and fungal strains. The structural modifications introduced into the tetrahydrobenzo[b]thiophene scaffold enhanced antimicrobial efficacy, indicating their potential as antimicrobial agents (Babu et al., 2013).

Anticancer Activity

Research into carboxamide derivatives of benzo[b][1,6]naphthyridin-(5H)ones, closely related to the structure of interest, revealed that certain derivatives possess potent cytotoxicity against cancer cell lines. These compounds were tested for growth inhibitory properties, with several displaying potent cytotoxicity, suggesting their utility as frameworks for designing anticancer agents (Deady et al., 2005).

Synthesis and Biological Activities of Thiophene Derivatives

The synthesis of novel thiophene derivatives, including those related to N,6-dimethyl-2-(3-phenylpropanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide, has been explored for their biological activities. These compounds have shown a range of activities, including antiarrhythmic, serotonin antagonist, and antianxiety properties. The diversity in biological activities highlights the thiophene core as a versatile scaffold for drug discovery (Amr et al., 2010).

Anti-Inflammatory Potential

Studies have also focused on the synthesis of tetrahydrobenzo[b]thiophene derivatives to evaluate their potential anti-inflammatory activity. One approach involved modifying the tetrahydrothienopyrimidine scaffold, demonstrating the preparative effectiveness and simplicity of obtaining derivatives with potential anti-inflammatory properties (Chiriapkin et al., 2021).

Antioxidant Activity

The antioxidant properties of thiophene derivatives, including benzo[b]thiophene carboxamide analogs, have been investigated. Synthesis and evaluation of these compounds for their antioxidant capabilities revealed significant scavenging activities, underlining their potential as antioxidants (Queiroz et al., 2007).

Mechanism of Action

Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer , anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic properties .

Future Directions

Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Properties

IUPAC Name

N,6-dimethyl-2-(3-phenylpropanoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2S/c1-13-8-10-15-16(12-13)25-20(18(15)19(24)21-2)22-17(23)11-9-14-6-4-3-5-7-14/h3-7,13H,8-12H2,1-2H3,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHFVHXMASCMOKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC(=C2C(=O)NC)NC(=O)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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